![molecular formula C17H15ClO4 B563000 Fenofibric-d6 Acid CAS No. 1092484-69-9](/img/structure/B563000.png)
Fenofibric-d6 Acid
Overview
Description
Fenofibric-d6 Acid, also known as FNF acid-d6, is the deuterium labeled Fenofibric acid . It is an active metabolite of fenofibrate and is used together with a proper diet to treat high cholesterol and triglyceride levels in the blood . This may help prevent the development of pancreatitis caused by high levels of triglycerides in the blood .
Synthesis Analysis
The synthesis of Fenofibric-d6 Acid involves the use of 2- (4- (4-Chlorobenzoyl)phenoxy)-2- (methyl-d3)propanoic-3,3,3-d3 acid .Molecular Structure Analysis
The molecular formula of Fenofibric-d6 Acid is C17 D6 H9 Cl O4 . Its molecular weight is 324.79 .Chemical Reactions Analysis
Fenofibric-d6 Acid is a PPAR activator, with EC50s of 22.4 µM, 1.47 µM, and 1.06 µM for PPARα, PPARγ and PPARδ, respectively . It also inhibits COX-2 enzyme activity, with an IC50 of 48 nM .Physical And Chemical Properties Analysis
Fenofibric-d6 Acid is a solid substance that is white to off-white in color . It has slight solubility in chloroform and methanol .Scientific Research Applications
Pharmacokinetic Studies
Fenofibric-d6 Acid is used in pharmacokinetic studies to investigate the bioavailability of drugs like Lipanthyl™ 200 mg MC under various conditions, such as food intake and fasting. This helps in understanding how the drug is absorbed, distributed, metabolized, and excreted in the human body .
Inhibition of Viral Binding
Research has indicated that Fenofibric-d6 Acid can destabilize the receptor-binding domain (RBD) of the SARS-CoV-2 viral spike protein, inhibiting its binding to the human angiotensin-converting enzyme 2 (hACE2) receptor. This suggests a potential role in antiviral therapies .
Bioanalytical Method Development
Fenofibric-d6 Acid is utilized as an internal standard in bioanalytical method development for determining the concentration of fenofibric acid in human plasma using techniques like LC-MS/MS. This is crucial for accurate and reliable drug monitoring and pharmacokinetic studies .
Lipid-Lowering Agent
As an active metabolite of fenofibrate, Fenofibric-d6 Acid is involved in lipid-lowering treatments for conditions such as severe hypertriglyceridemia, primary hyperlipidemia, and mixed dyslipidemia. It plays a significant role in managing cholesterol and triglyceride levels .
Self-Emulsifying Drug Delivery Systems
The hydrophilic-lipophilic difference theory applied to fenofibrate has shown that Fenofibric-d6 Acid enhances the bioavailability of drugs. This makes it a valuable component in developing self-emulsifying drug delivery systems for improved drug absorption .
Mechanism of Action
- Activation of PPAR-alpha leads to changes in gene transcription, affecting lipid metabolism and other related processes .
- Overall, these actions lead to decreased low-density lipoprotein cholesterol (LDL-C), total cholesterol, and triglycerides, while increasing high-density lipoprotein cholesterol (HDL-C) .
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
Fenofibric-d6 Acid can cause the breakdown of muscle tissue, leading to kidney failure . It is harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .
properties
IUPAC Name |
2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21)/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOBSOSZFYZQOK-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661972 | |
Record name | 2-[4-(4-Chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1092484-69-9 | |
Record name | 2-[4-(4-Chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Q & A
Q1: What is the purpose of using Fenofibric-d6 Acid in this research?
A1: Fenofibric-d6 Acid serves as an internal standard in the ultra-performance liquid chromatography mass spectrometric (UPLC-MS/MS) method developed for quantifying fenofibric acid in human plasma [].
Q2: How does using Fenofibric-d6 Acid as an internal standard improve the accuracy of the analytical method?
A2: Internal standards like Fenofibric-d6 Acid are crucial for correcting variations during sample preparation and analysis. Since it's chemically similar to the analyte (fenofibric acid) but with a distinct mass difference, it's used to normalize the analyte signal. This minimizes errors caused by matrix effects, instrument fluctuations, and variations in injection volume, leading to more accurate and reliable quantification of fenofibric acid in plasma samples [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.